1-(3-Chlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]thiourea
Overview
Description
1-(3-Chlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. This compound, in particular, is characterized by the presence of a chlorophenyl group and a dimethoxyphenyl group, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]thiourea typically involves the reaction of 3-chloroaniline with 3,4-dimethoxyphenethyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may result in the replacement of the chlorine atom with a nucleophile.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]thiourea depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chlorophenyl and dimethoxyphenyl groups may enhance its binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Chlorophenyl)-3-[2-(4-methoxyphenyl)ethyl]thiourea
- 1-(4-Chlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]thiourea
- 1-(3-Bromophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]thiourea
Uniqueness
1-(3-Chlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]thiourea is unique due to the specific combination of the chlorophenyl and dimethoxyphenyl groups. This combination may impart distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]thiourea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O2S/c1-21-15-7-6-12(10-16(15)22-2)8-9-19-17(23)20-14-5-3-4-13(18)11-14/h3-7,10-11H,8-9H2,1-2H3,(H2,19,20,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKXRINRAORKHCN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=S)NC2=CC(=CC=C2)Cl)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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